![molecular formula C42H28N6 B3081184 2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine CAS No. 1097652-83-9](/img/structure/B3081184.png)
2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, two diamine monomers, 2-phenyl-4,6-bis (4-aminophenoxy)pyrimidine and 1,3-bis (5-amino-2-pyridinoxy)benzene, were designed and synthesized . These diamines reacted with different commercially available aromatic dianhydrides to yield a series of heterocyclic polyimides via a classical two-step polymerization method .Chemical Reactions Analysis
The diamines mentioned in the synthesis analysis reacted with different commercially available aromatic dianhydrides to yield a series of heterocyclic polyimides . This suggests that 2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine may also participate in similar reactions.Physical And Chemical Properties Analysis
The polyimides derived from related compounds exhibited excellent solubility in strong polar solvents, such as N, N -dimethylacetamide, N, N -dimethylformamide and N -methyl-2-pyrrolidone . They formed flexible, strong and transparent films with UV-visible absorption cut-off wavelengths at 344–399 nm . The polyimides also showed a low moisture absorption of 0.18–1.38% and outstanding mechanical properties .Scientific Research Applications
- Explanation : OLEDs are used in displays, lighting, and other electronic devices. B4PymPm’s electron-deficient nature makes it suitable for enhancing electron transport within the device, leading to improved efficiency and brightness .
- Explanation : As an electron-transporting or hole-blocking layer material, B4PymPm contributes to efficient charge separation and collection, enhancing overall solar cell performance .
- Explanation : Researchers have explored its use in organic light-emitting diodes (OLEDs), where its unique growth characteristics play a crucial role in device performance .
Organic Light-Emitting Diodes (OLEDs)
Photovoltaics (Perovskite Solar Cells)
Self-Nanostructured Growth
Materials Science and Nanotechnology
Mechanism of Action
Target of Action
The primary target of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine is the electron transport layer in organic light-emitting diodes (OLEDs) . This compound plays a crucial role in the efficient transport of electrons within the device.
Mode of Action
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine interacts with its target by facilitating the movement of electrons. It is an electron-deficient compound , which allows it to effectively transport electrons within the OLED structure.
Biochemical Pathways
The compound is involved in the electron transport pathway within OLEDs. By facilitating the movement of electrons, it contributes to the overall efficiency of the device. The downstream effects include improved light emission and device performance .
Result of Action
The action of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine results in the efficient transport of electrons within OLEDs. This leads to improved light emission and overall device performance .
Action Environment
The action of this compound is influenced by the environment within the OLED device. Factors such as substrate rotation speed and evaporation angle during the device fabrication process can affect the growth of nanostructures of the compound . These nanostructures can, in turn, influence the outcoupling and efficiency improvement of OLEDs .
properties
IUPAC Name |
4,6-bis(3,5-dipyridin-4-ylphenyl)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N6/c1-2-4-33(5-3-1)42-47-40(38-24-34(29-6-14-43-15-7-29)22-35(25-38)30-8-16-44-17-9-30)28-41(48-42)39-26-36(31-10-18-45-19-11-31)23-37(27-39)32-12-20-46-21-13-32/h1-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVALUXWPWFEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)C4=CC=NC=C4)C5=CC=NC=C5)C6=CC(=CC(=C6)C7=CC=NC=C7)C8=CC=NC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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